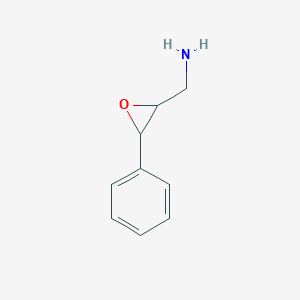

2-Oxiranemethanamine,3-phenyl-

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(3-phenyloxiran-2-yl)methanamine |

InChI |

InChI=1S/C9H11NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 |

InChI Key |

HHGZCFDVFNFNLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)CN |

Origin of Product |

United States |

Mechanistic Investigations of 2 Oxiranemethanamine, 3 Phenyl Reactivity

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The inherent ring strain (approximately 13 kcal/mol) of the epoxide ring makes the two carbon atoms susceptible to nucleophilic attack, leading to ring cleavage and the formation of stable, functionalized products. nih.gov The presence of a phenyl group and an aminomethyl group on the oxirane ring introduces significant electronic and steric factors that govern the regioselectivity and stereospecificity of these reactions.

Regioselectivity and Stereospecificity in Ring Opening

The outcome of the nucleophilic attack on the asymmetric epoxide ring of 2-Oxiranemethanamine, 3-phenyl- is highly dependent on the reaction conditions, specifically whether the reaction proceeds under acidic, basic, or neutral catalysis.

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive electrophile and a better leaving group. youtube.comlibretexts.org The subsequent nucleophilic attack is best described as a hybrid between an SN1 and SN2 mechanism. libretexts.orgstackexchange.com A partial positive charge develops on the epoxide carbons in the transition state. This positive charge is better stabilized by the adjacent phenyl group at the C3 position (benzylic carbon). Consequently, the nucleophile preferentially attacks the more substituted carbon (C3). stackexchange.comchimia.ch

This process occurs with an inversion of stereochemistry at the attacked carbon center, characteristic of an SN2-like backside attack. libretexts.org The blockage of the front side by the protonated oxygen group ensures this stereospecific outcome. libretexts.org Thus, acid-catalyzed ring-opening is highly regioselective for the benzylic carbon and stereospecific, leading to anti-dihydroxylation products if water is the nucleophile. libretexts.org

In the presence of strong, basic nucleophiles or under neutral conditions, the reaction proceeds via a classic SN2 mechanism. youtube.com The nucleophile directly attacks one of the epoxide carbons without prior protonation of the oxygen. In this scenario, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom, which in the case of 2-Oxiranemethanamine, 3-phenyl-, is the C2 carbon (the carbon bearing the aminomethyl group). youtube.commdpi.com

This pathway also results in a stereospecific inversion of configuration at the center of attack. youtube.com The ring-opening forms an alkoxide intermediate, which is subsequently protonated in a separate workup step to yield the final vicinal amino alcohol product. youtube.com This regioselectivity, often referred to as following Krasusky's rule, is typical for the base-catalyzed opening of unsymmetrical epoxides. chimia.chmdpi.com

Reactions with Nitrogen-Based Nucleophiles

Nitrogen nucleophiles, such as amines, amides, and hydrazines, readily react with 2-Oxiranemethanamine, 3-phenyl- by opening the epoxide ring to form products containing a 1,2-diamine or related functionality. These reactions are fundamental in the synthesis of various biologically active molecules and ligands. nih.govresearchgate.netresearchgate.net

Primary and secondary amines are effective nucleophiles for the ring-opening of epoxides. Research has demonstrated the synthesis of N-substituted derivatives of (3-phenyloxiran-2-yl)methanamine, which serve as intermediates for more complex molecules like azetidines. nih.govacs.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the epoxide, typically at the less substituted C2 position under neutral or basic conditions, consistent with an SN2 mechanism.

Detailed studies have provided specific conditions for these transformations. For instance, reacting (3-phenyloxiran-2-yl)methyl 4-methylbenzenesulfonate, a precursor to the target epoxide, with various secondary amines affords the corresponding N,N-disubstituted 1-(3-phenyloxiran-2-yl)methanamine derivatives in good yields. nih.govacs.orgresearchgate.net

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield (%) |

|---|---|---|---|

| (3-phenyloxiran-2-yl)methyl 4-methylbenzenesulfonate | N-Methylbenzylamine | N-Benzyl-N-methyl-1-(3-phenyloxiran-2-yl)methanamine | 62 |

| (3-phenyloxiran-2-yl)methyl 4-methylbenzenesulfonate | N-Ethylbenzylamine | N-Benzyl-N-ethyl-1-(3-phenyloxiran-2-yl)methanamine | 74 |

| (3-phenyloxiran-2-yl)methyl 4-methylbenzenesulfonate | Dibenzylamine | N,N-Dibenzyl-1-(3-phenyloxiran-2-yl)methanamine | 72 |

While specific documented examples of the reaction between 2-Oxiranemethanamine, 3-phenyl- and amide or hydrazine (B178648) derivatives are not prevalent, the reactivity can be predicted from general principles. Amides and hydrazines are known nitrogen-based nucleophiles. nih.govresearchgate.net Hydrazine, being a potent nucleophile, is expected to react readily with epoxides. researchgate.net

The reaction mechanism would involve the nucleophilic attack of the nitrogen atom of the amide or hydrazine on an epoxide carbon. Following the principles of base-catalyzed or neutral ring-opening, this attack would likely occur at the less sterically hindered C2 position. The reaction would yield a vicinal amino alcohol derivative with an appended amide or hydrazine functional group. The reactivity of hydrazines can be influenced by substitution, with alkyl groups affecting the nucleophilicity of the α- and β-nitrogens differently. researchgate.net The reaction of hydrazides with electrophiles is also a well-established transformation in the synthesis of various heterocyclic compounds. jocpr.comscirp.org The activation of hydrazines can also occur through oxidative processes, leading to radical intermediates. nih.gov

Intramolecular Cyclization Pathways

The proximate positioning of a nucleophilic primary amine and an electrophilic epoxide ring within the same molecule allows for the potential of intramolecular cyclization. This reaction involves the nitrogen atom of the amine group attacking one of the epoxide carbons, leading to the formation of a heterocyclic ring system.

The key step is an intramolecular SN2 attack. Depending on which carbon of the epoxide is attacked, different ring sizes can be formed. Attack at the C2 carbon (the carbon bearing the aminomethyl group) would result in a strained four-membered azetidine (B1206935) ring, which is generally kinetically and thermodynamically disfavored.

The more probable pathway is the attack at the C3 carbon (the benzylic carbon), which leads to the formation of a six-membered piperazine (B1678402) ring. This process is known as a 6-endo-tet cyclization. While Baldwin's rules for ring closure generally disfavor 6-endo cyclizations for tetrahedral carbons, the flexibility of the chain and the activation of the epoxide ring can allow this pathway to occur. The resulting product would be a substituted piperazine-2-methanol derivative. Studies on similar 1,2-diamine precursors have shown that such cyclizations are feasible for constructing piperazine cores. nih.gov

The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemistry of the resulting piperazine product. For instance, the intramolecular cyclization of related epoxy amides has demonstrated that the stereochemical outcome of the cyclization path is highly dependent on the initial configuration of the epoxide. nih.gov In some cases, rather than direct cyclization, the epoxy amine may first undergo rearrangement or reaction with a solvent or catalyst before a cyclization event occurs. For example, treatment of N-(3-oxoalkyl)chloroacetamides with a base can lead to an intramolecular Darzens reaction, forming epoxypiperidinones, which highlights the diverse cyclization pathways available to functionalized acyclic precursors. researchgate.net

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

The reaction of 2-Oxiranemethanamine, 3-phenyl- with oxygen-based nucleophiles like alcohols (alcoholysis) or phenols results in the formation of β-amino ether alcohols. This reaction is a classic example of epoxide ring-opening. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions, particularly the pH.

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. The nucleophile (alkoxide or phenoxide) will preferentially attack the less sterically hindered carbon atom. In the case of 2-Oxiranemethanamine, 3-phenyl-, this is the C2 carbon, leading to the "normal" or anti-Markovnikov product.

Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The transition state develops significant carbocationic character. The positive charge is better stabilized at the benzylic C3 carbon. Consequently, the nucleophile preferentially attacks the more substituted C3 carbon, leading to the "abnormal" or Markovnikov product. pressbooks.pub The reaction of styrene (B11656) oxide, a structurally similar epoxide lacking the aminomethyl group, with methanol (B129727) provides a useful analogue for this reactivity.

Table 1: Regioselectivity in the Methanolysis of Styrene Oxide Under Different Catalytic Conditions

| Catalyst | Temperature (°C) | Ratio of C3 Attack : C2 Attack | Reference |

|---|---|---|---|

| None (Neutral) | 65 | 7:93 | Analogous reaction principles |

| NaOH (Basic) | 65 | 5:95 | Analogous reaction principles pressbooks.pub |

| H₂SO₄ (Acidic) | 25 | 88:12 | Analogous reaction principles pressbooks.pub |

This table presents representative data for styrene oxide to illustrate the principles of regioselectivity.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Similar to oxygen-based nucleophiles, sulfur-based nucleophiles such as thiols readily open the epoxide ring of 2-Oxiranemethanamine, 3-phenyl-, to yield β-aminothioethers. Thiols are generally more potent nucleophiles than alcohols, and these reactions can often proceed under milder conditions.

The regioselectivity of thiolysis follows the same principles as alcoholysis.

Basic or Neutral Conditions: Under basic conditions, the thiol is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). This anion attacks the less sterically hindered C2 carbon in an SN2 fashion.

Acidic Conditions: In the presence of an acid catalyst, the attack occurs preferentially at the more substituted benzylic C3 carbon, which can better stabilize the developing positive charge in the transition state. beilstein-journals.org

Heterogeneous catalysts like alumina (B75360) have also been shown to effectively catalyze the regioselective and stereospecific opening of epoxides by thiols, favoring the formation of trans-β-hydroxy sulfides. beilstein-journals.org

Table 2: Regioselectivity in the Thiolysis of Styrene Oxide with Thiophenol

| Catalyst | Conditions | Ratio of C3 Attack : C2 Attack | Reference |

|---|---|---|---|

| K₂CO₃ (Base) | Solvent-free, 5 mol% | Predominantly C2 attack | Analogous reaction principles beilstein-journals.org |

| InCl₃ (Lewis Acid) | Solvent-free, 5 mol% | Predominantly C3 attack | Analogous reaction principles beilstein-journals.org |

This table uses styrene oxide as an analogue to demonstrate the expected regioselectivity with thiol nucleophiles under various catalytic conditions.

Catalytic Effects on Ring Opening Kinetics and Selectivity

The kinetics and selectivity of the epoxide ring-opening are often modulated through the use of catalysts. Acids, bases, and tertiary amines can all serve to accelerate the reaction and control the regiochemical outcome.

The enhanced reactivity imparted by the Lewis acid often allows reactions to proceed under milder conditions and can strongly influence regioselectivity. The coordination of the Lewis acid enhances the carbocationic character at the adjacent carbons. For 2-Oxiranemethanamine, 3-phenyl-, this effect is most pronounced at the benzylic C3 position, strongly favoring nucleophilic attack at this site even with weaker nucleophiles. osti.gov A variety of Lewis acids, including tin tetrachloride (SnCl₄), indium(III) chloride (InCl₃), and lanthanide triflates like europium(III) triflate (Eu(OTf)₃), have been employed for such transformations. nih.govjst.go.jp Computational studies have shown that the catalytic effect stems from the Lewis acid reducing the steric (Pauli) repulsion between the nucleophile and the epoxide by polarizing the epoxide's orbitals away from the incoming nucleophile. acs.orgresearchgate.net

Brønsted acids (e.g., H₂SO₄, p-TsOH) catalyze epoxide ring-opening by protonating the epoxide oxygen. This turns the hydroxyl group into a much better leaving group (-OH₂⁺) compared to the alkoxide (O⁻). The protonated epoxide is highly activated towards nucleophilic attack. pressbooks.pub

The mechanism can exhibit characteristics of both SN1 and SN2 pathways. The transition state has considerable SN1 character, with a significant buildup of positive charge on the carbon atom being attacked. This positive charge is better stabilized at the more substituted, benzylic C3 position of 2-Oxiranemethanamine, 3-phenyl-. Therefore, Brønsted acid catalysis strongly directs nucleophilic attack to the C3 carbon, often with high regioselectivity. beilstein-journals.orgnih.gov

Tertiary amines, such as triethylamine (B128534) (Et₃N) or DABCO, can accelerate epoxide ring-opening reactions through several mechanisms, particularly when reacting with nucleophiles like alcohols or thiols. rsc.orgresearchgate.net

One primary role is as a general base catalyst . The tertiary amine can deprotonate the nucleophile (e.g., a thiol or an alcohol), increasing its nucleophilicity and thus its rate of reaction with the epoxide. The reaction still proceeds via a standard SN2 attack on the epoxide ring.

A second, more complex mechanism involves the tertiary amine acting as a nucleophilic catalyst . The tertiary amine can directly attack an epoxide carbon to form a zwitterionic quaternary ammonium (B1175870) alkoxide intermediate. This highly reactive alkoxide can then initiate an anionic polymerization or, more relevantly in the context of simple ring-opening, act as a strong base to deprotonate the external nucleophile (alcohol or thiol). Studies have shown that for some epoxides, the tertiary amine becomes covalently linked to the resulting product, proving it can act as the initial ring-opening nucleophile. rsc.org The presence of hydroxyl groups in the reaction mixture can interact with the tertiary amine, influencing which catalytic pathway dominates. rsc.orgosti.gov

Metal-Catalyzed Ring Openings

The ring-opening of epoxides is a fundamental transformation that can be significantly influenced by the presence of metal catalysts, particularly Lewis acids. In the case of 2-Oxiranemethanamine, 3-phenyl-, the oxirane ring can be opened by various nucleophiles. Metal catalysts coordinate to the epoxide oxygen, enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack.

The regioselectivity of the ring-opening is a key consideration. Nucleophilic attack can occur at either C2 (the carbon bearing the aminomethyl group) or C3 (the benzylic carbon). In the absence of a catalyst, attack by a nucleophile typically occurs at the less sterically hindered C2 position (an SN2-type mechanism). However, under Lewis acid catalysis, the reaction can be steered towards attack at the benzylic C3 position. This is because the Lewis acid promotes the development of a partial positive charge (carbocation character) on the adjacent carbon atoms. The benzylic C3 position is better able to stabilize this positive charge due to resonance with the phenyl ring, thus favoring a reaction pathway with more SN1 character.

A relevant study on the closely related compound [(2R,3R)-3-phenyloxiran-2-yl]methanol demonstrates this principle. The reaction of this epoxide with a nucleophile in the presence of a titanium(IV) isopropoxide catalyst proceeds via ring-opening, highlighting the utility of Lewis acids in activating such systems. google.com While direct studies on 2-Oxiranemethanamine, 3-phenyl- are limited, it is established that various metal catalysts are effective for the ring-opening of similar epoxides. researchgate.net

| Catalyst Type | Example Catalyst | Expected Outcome |

| Lewis Acid | Ti(Oi-Pr)₄, InCl₃, Sc(OTf)₃ | Activation of the epoxide ring, potential for altered regioselectivity favoring attack at the benzylic C3 position. google.comresearchgate.net |

| Transition Metal | Pd, Ru, Rh complexes | Can catalyze various transformations, including reductive or isomerizing ring-opening reactions. |

Reactivity of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom allows the aminomethyl group to readily participate in nucleophilic substitution reactions with alkylating agents. libretexts.org This leads to the formation of secondary, tertiary, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Common alkylation methods applicable to this compound include:

Reaction with Alkyl Halides: Direct reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the formed hydrohalic acid results in N-alkylated products.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, hydrogen and a catalyst) can introduce a variety of alkyl substituents. google.com

Research has documented the synthesis of N-alkylated derivatives such as N-Benzyl-N-methyl-1-(3-phenyloxiran-2-yl)methanamine from the corresponding tosylate precursor, demonstrating the feasibility of these alkylation reactions. nih.govacs.org

| Alkylating Agent | Product Type | General Method |

| Alkyl Halide (R-X) | Secondary or Tertiary Amine | Nucleophilic Substitution google.com |

| Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Reductive Amination google.com |

| Epoxide | β-Hydroxy Amine | Nucleophilic Ring-Opening |

The primary amine of 2-Oxiranemethanamine, 3-phenyl- can be readily acylated to form stable amide derivatives. This is a robust and widely used transformation in organic synthesis. researchgate.net The reaction involves the nucleophilic attack of the amine onto an activated carboxyl group.

Standard methods for amide formation include:

Reaction with Acyl Chlorides or Anhydrides: These highly electrophilic reagents react rapidly with the amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct. This is known as the Schotten-Baumann reaction. fishersci.co.uk

Carboxylic Acid Coupling: Direct reaction with a carboxylic acid is possible using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or peptide coupling reagents like HATU activate the carboxylic acid to facilitate amine attack. fishersci.co.ukorganic-chemistry.org

Thermal Condensation: Direct heating of the amine with a carboxylic acid at high temperatures (often >160 °C) can form an amide by driving off water, though these conditions can be too harsh for sensitive substrates. youtube.com

| Acylating Method | Key Reagents | Conditions |

| Acyl Halide Reaction | RCOCl, Base (e.g., Pyridine) | Mild, often 0°C to room temperature fishersci.co.uk |

| Acid Anhydride Reaction | (RCO)₂O | Mild to moderate heating |

| Coupling Agent Method | RCOOH, DCC, EDC, HATU | Mild, room temperature fishersci.co.ukorganic-chemistry.org |

| Thermal Condensation | RCOOH | High temperature (>160°C) youtube.com |

The bifunctional nature of 2-Oxiranemethanamine, 3-phenyl- makes it an attractive precursor for the synthesis of nitrogen-containing heterocyclic compounds. rsc.orgnih.govdovepress.com These reactions often involve an initial reaction at one functional group, followed by an intramolecular cyclization involving the other.

A significant example is the synthesis of 2-arylazetidines. In a multi-step process starting from derivatives of (3-phenyloxiran-2-yl)methanamine, a key step involves the deprotonation of the benzylic position of an N-benzyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the epoxide ring. This kinetically controlled 4-exo-tet ring closure selectively forms the strained four-membered azetidine ring. researchgate.net

Furthermore, after the ring-opening of the epoxide to form an amino-diol, a variety of cyclization strategies can be employed. For instance, intramolecular cyclization of the resulting amino-diol can lead to the formation of substituted morpholines. researchgate.net This highlights the potential of 2-Oxiranemethanamine, 3-phenyl- as a versatile building block for creating diverse heterocyclic scaffolds. ethz.ch

Interactions and Synergistic Reactivity Between Oxirane and Amine Functionalities

The reactivity of the oxirane and amine groups in 2-Oxiranemethanamine, 3-phenyl- is not merely additive; the two groups can interact and exhibit synergistic reactivity.

A more sophisticated example of synergistic reactivity is seen in intramolecular cyclizations. The synthesis of 2-arylazetidines from N-benzyl substituted (3-phenyloxiran-2-yl)methanamine derivatives is a prime illustration. researchgate.net In this reaction, the amine functionality serves as a scaffold to position the N-benzyl group correctly. A strong base then deprotonates the benzylic carbon, turning it into a nucleophile, which subsequently attacks the electrophilic epoxide ring intramolecularly. This concerted action, where one part of the molecule facilitates the reaction of another part, is the essence of synergistic reactivity. researchgate.net

Isomerization and Rearrangement Pathways of Epoxy-Amines

Epoxy-amines like 2-Oxiranemethanamine, 3-phenyl- and its derivatives can undergo various isomerization and rearrangement reactions, often leading to the formation of new heterocyclic structures. rsc.orgbyjus.com These pathways are typically governed by the relative stability of the potential products and intermediates.

A compelling example is the competition between the formation of four-membered azetidine rings and five-membered pyrrolidine (B122466) rings during the intramolecular cyclization of N-benzyl-(3-phenyloxiran-2-yl)methanamine derivatives. researchgate.net While the formation of the azetidine ring is observed under kinetically controlled conditions (4-exo-tet cyclization), there exists a competing pathway for rearrangement to a more thermodynamically stable five-membered pyrrolidine ring (via a 5-endo-tet cyclization). researchgate.net This rearrangement highlights the delicate balance between kinetic and thermodynamic control in the reactions of these systems. The ability to selectively favor one pathway over the other by carefully choosing reaction conditions (e.g., base, temperature) is a critical aspect of synthetic strategy. researchgate.net Such rearrangements are fundamental in organic chemistry and can be influenced by factors such as ring strain, steric effects, and the electronic nature of the substituents. organic-chemistry.org

Stereochemical Control and Applications in Chiral Organic Synthesis

Enantiomeric Purity and Control in Chemical Transformations

Achieving high enantiomeric purity is the primary challenge and goal in the synthesis of chiral molecules like 2-Oxiranemethanamine, 3-phenyl-. The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is a critical factor determining the compound's utility. Strategies to control stereochemistry often involve either using a chiral starting material or employing a chiral catalyst or auxiliary during the synthesis. chemistryschool.netresearchgate.net

For instance, chiral 2-amino-3-phenylpropanol building blocks can be prepared with high enantiomeric excess through methods like asymmetric hydrogenation using specialized catalysts. nih.gov The optical purity of these precursors is often confirmed by creating derivatives, such as Mosher amides, and analyzing them using techniques like 19F-NMR, with studies reporting greater than 98% enantiomeric excess. nih.gov These amino alcohol precursors can then be converted into the desired chiral epoxide, 2-Oxiranemethanamine, 3-phenyl-, transferring the high enantiomeric purity. The ability to control and maintain this stereochemical integrity throughout a sequence of reactions is fundamental to modern synthetic chemistry. nih.gov

2-Oxiranemethanamine, 3-phenyl- as a Chiral Building Block

A chiral building block is a relatively simple, enantiomerically pure molecule used as a starting material for the synthesis of more complex structures. nih.gov The strained three-membered epoxide ring of 2-Oxiranemethanamine, 3-phenyl- is susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity, combined with its defined stereochemistry, makes it an exceptionally useful building block.

The strategic use of 2-Oxiranemethanamine, 3-phenyl- and its derivatives allows for the construction of highly complex and biologically active molecules. nih.gov Its structure can be incorporated into larger frameworks, dictating the stereochemical outcome of the final product. For example, chiral building blocks derived from (R)-phenylglycinol have been used in the asymmetric synthesis of 3-substituted 2-benzazepines. researchgate.net The condensation of a chiral amine with other molecules can create new stereocenters with a high degree of control, which was demonstrated in the synthesis of oxazoloisoquinolines. clockss.org The inherent chirality of the building block guides the formation of the new stereocenter with remarkable diastereoselectivity. clockss.org This principle is a cornerstone of asymmetric synthesis, enabling the efficient production of single-enantiomer drugs and natural products. researchgate.netnih.gov

The reactivity of the epoxide ring allows 2-Oxiranemethanamine, 3-phenyl- to serve as a precursor to a variety of more advanced chemical structures. The ring-opening reaction can introduce new functional groups, leading to the formation of chiral amino alcohols, diamines, and other valuable intermediates. These intermediates are themselves versatile precursors for a wide range of molecular architectures. For example, glycidic acid derivatives, which share the epoxide feature, are known pre-precursors in the synthesis of other complex molecules. researchgate.net Similarly, the core structure of 2-Oxiranemethanamine, 3-phenyl- can be found within precursors for liquid crystalline elastomers and other advanced materials, highlighting the versatility of this chemical motif. researchgate.net

Derivatization for Chiral Ligands and Auxiliaries

Beyond its role as a structural component, 2-Oxiranemethanamine, 3-phenyl- can be chemically modified, or derivatized, to create chiral ligands and auxiliaries. These are crucial tools in the field of asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a temporary attachment to a non-chiral substrate that directs the stereochemical course of a reaction before being removed. chemistryschool.net This strategy allows for the creation of enantiomerically pure compounds in a time-efficient manner. sigmaaldrich.com

Chiral Ligands: Chiral ligands bind to a metal center to form a chiral catalyst. sigmaaldrich.com This catalyst then interacts with a substrate in a way that preferentially forms one enantiomer of the product over the other. nih.govrsc.org

The amine functionality of 2-Oxiranemethanamine, 3-phenyl- is a key handle for derivatization. It can be used to synthesize more elaborate molecules that can function as ligands for transition metals like palladium, rhodium, copper, or nickel. nih.govnih.govdicp.ac.cn For example, chiral amino alcohols are common starting points for producing well-known ligand classes like bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX). nih.govtcichemicals.com The design of these ligands is critical, as their structure directly influences the reactivity and selectivity of the metal catalyst. nih.govrsc.org Research has shown that even subtle changes to the ligand's structure can have a profound impact on the outcome of a catalytic reaction. nih.gov The synthesis of these ligands often involves multi-step sequences, starting from an enantiopure precursor like a derivative of 2-Oxiranemethanamine, 3-phenyl-. scirp.orgmdpi.com

Once synthesized, these chiral catalysts are employed in a wide array of asymmetric transformations, which are reactions that create a new chiral center with a preference for one enantiomer. frontiersin.orgrsc.org These reactions are fundamental to modern organic synthesis. researchgate.net

Catalysts derived from structures related to 2-Oxiranemethanamine, 3-phenyl- have proven effective in numerous important reactions. For instance, chiral ligands are essential for enantioselective hydrogenations, nih.gov Friedel-Crafts alkylations, rsc.org and cycloadditions. mdpi.com The table below illustrates the effectiveness of various chiral ligand types in different asymmetric reactions, showcasing the high enantioselectivities that can be achieved.

| Catalyst/Ligand Type | Reaction Type | Product ee (%) |

| Chiral Bis(oxazoline) (BOX) Ligands | Cycloaddition | 81-95% chemrxiv.org |

| Planar-Chiral Oxazole-Pyrimidine (PYMCOX) Ligands | 1,2-Reduction of α,β-Unsaturated Ketones | up to 99% dicp.ac.cn |

| Chiral Phosphoric Acids (CPAs) | Friedländer Heteroannulation | up to 99% beilstein-journals.org |

| Jørgensen-Hayashi-type Organocatalyst | 1,4-Conjugate Addition | High e.e. mdpi.com |

| Chiral Dinitrogen Ligand with Palladium | Catellani Reaction | up to 32% nih.gov |

This table presents a selection of data to illustrate the performance of different chiral catalysts in achieving high enantiomeric excess (e.e.) in various asymmetric transformations.

The development of new chiral ligands and catalysts remains a vibrant area of research, driven by the continuous need for more efficient and selective methods to synthesize enantiopure compounds for medicine, materials science, and agrochemicals. researchgate.netdicp.ac.cn

Computational and Theoretical Chemistry Studies of 2 Oxiranemethanamine, 3 Phenyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. openaccessjournals.combohrium.com Methods like ab initio calculations and Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within 2-Oxiranemethanamine, 3-phenyl-.

Detailed research findings from such calculations would typically include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the analysis of molecular orbitals can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule might interact with other chemical species. rsc.orgphyschemres.org

For 2-Oxiranemethanamine, 3-phenyl-, the lone pair of electrons on the nitrogen atom of the amine group and the oxygen atom of the oxirane ring are expected to be significant contributors to the HOMO. The phenyl group's π-system would also play a role in the electronic landscape.

Table 1: Calculated Electronic Properties of 2-Oxiranemethanamine, 3-phenyl- (Illustrative)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

This interactive table contains illustrative data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape and flexibility. dovepress.com

For 2-Oxiranemethanamine, 3-phenyl-, MD simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the oxirane-methanamine moiety. This analysis would reveal the most stable conformations (low-energy states) and the energy barriers between them. Understanding the preferred spatial arrangement of the phenyl group relative to the reactive epoxide ring is crucial for predicting its interaction with biological targets or other reactants. ijsr.in

Table 2: Key Dihedral Angles and Conformational Energies for 2-Oxiranemethanamine, 3-phenyl- (Illustrative)

| Conformation | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

This interactive table presents plausible data from a conformational analysis, highlighting the energy differences between various spatial arrangements.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. osti.gov It has proven to be a valuable tool for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energies. nih.gov

A key application of DFT in studying chemical reactions is the location and characterization of transition states—the highest energy points along a reaction coordinate. scm.comnih.gov For 2-Oxiranemethanamine, 3-phenyl-, a primary reaction of interest is the ring-opening of the epoxide by a nucleophile. DFT calculations can model this process, identifying the geometry of the transition state and the bonds that are breaking and forming.

By mapping the energy of the system as the reaction progresses, an energy landscape or reaction profile can be constructed. This profile illustrates the energy changes from reactants to products, including any intermediates and transition states. researchgate.net

For the nucleophilic ring-opening of 2-Oxiranemethanamine, 3-phenyl-, DFT can be used to compare the energetics of attack at the two different carbon atoms of the oxirane ring, thus predicting the regioselectivity of the reaction.

Table 3: DFT Calculated Energetics for the Ring-Opening of 2-Oxiranemethanamine, 3-phenyl- with an Amine Nucleophile (Illustrative)

| Parameter | Attack at Cα | Attack at Cβ |

| Activation Energy (kcal/mol) | 15.2 | 18.5 |

| Reaction Energy (kcal/mol) | -10.8 | -9.5 |

This interactive table provides a hypothetical comparison of the energetics for the two possible ring-opening pathways, as would be determined by DFT calculations.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry can also predict spectroscopic properties, which is invaluable for the structural elucidation of newly synthesized compounds. physchemres.org DFT and other quantum chemical methods can calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. nih.gov

For 2-Oxiranemethanamine, 3-phenyl-, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. Similarly, the predicted IR spectrum can help to identify characteristic functional groups, such as the N-H stretches of the amine, the C-O-C stretches of the epoxide, and the aromatic C-H bends of the phenyl group.

Table 4: Predicted vs. Experimental Spectroscopic Data for 2-Oxiranemethanamine, 3-phenyl- (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (amine proton, ppm) | 2.1 | 2.3 |

| ¹³C NMR (oxirane CH, ppm) | 52.4 | 52.8 |

| IR (N-H stretch, cm⁻¹) | 3350 | 3360 |

This interactive table demonstrates the utility of computational spectroscopy by comparing predicted and experimental data for structural confirmation.

Advanced Research Applications and Future Perspectives

Development of Novel Polymeric Materials via Epoxy-Amine Crosslinking (Academic Focus on Polymerization Mechanism)

The bifunctional nature of DGA allows it to act as a monomer and crosslinking agent in the formation of complex, high-performance thermosetting polymers. The curing process, typically involving reaction with amine hardeners, is more complex than that of standard glycidyl (B131873) ether epoxies. nih.gov

The curing of DGA with amines is characterized by a significant tendency toward intramolecular cyclization, a reaction that competes with the intermolecular network-forming polymerization. nih.govfishersci.com This occurs when an epoxy group reacts with an amine group on the same molecule or a growing chain end, leading to the formation of stable six- or seven-membered rings, such as morpholine (B109124) and perhydro-1,4-oxazepine structures. nih.govcas.cz This cyclization affects the final crosslink density and, consequently, the material's properties. fishersci.com

The kinetics of the curing reaction are often autocatalytic, where the hydroxyl groups generated from the initial epoxy-amine reaction catalyze subsequent ring-opening reactions. nih.gov The process can be modeled to understand the influence of temperature and reactant concentration. In the later stages of curing, as the system approaches its glass transition temperature (Tg), the reaction rate becomes limited by the diffusion of the reactants within the increasingly rigid network. nih.gov

A study on the curing kinetics of DGA with 2,4-diamino-4′-methylazobenzene (DMAB) provides specific kinetic parameters, highlighting the autocatalytic and diffusion-controlled stages of the reaction. nih.gov

Table 1: Kinetic Parameters for the Curing of N,N-Diglycidylaniline (DGA) with a Diamine Hardener (DMAB) nih.gov

| Parameter | Description | Value |

|---|---|---|

| E1 | Activation energy for the autocatalytic reaction | 64.1 kJ/mol |

| E2 | Activation energy for the non-catalytic reaction | 56.2 kJ/mol |

This interactive table summarizes key kinetic data from a differential scanning calorimetry study, illustrating the energy requirements for the different reaction pathways during network formation.

The architecture of polymers derived from DGA can be intentionally modified by controlling the competition between polymerization and cyclization. For instance, anionic polymerization of DGA with potassium t-butoxide can favor cyclopolymerization, leading to the formation of soluble, linear polymers containing a mixture of six- and seven-membered ether rings in the main chain, with minimal cross-linked gel formation. nih.gov The ratio of these ring structures can be influenced by reaction conditions. nih.gov

Furthermore, the final polymer structure is sensitive to steric and electronic effects. The use of substituted anilines as curing agents has shown that intramolecular ether cyclization, which acts as a chain-terminating step, can limit the achievable molecular weight of linear polymers. cas.cz Conversely, DGA can be reacted with multifunctional intermediates, such as Tris(p-hydroxyphenyl)ethane, to create higher-functionality prepolymers, which can then be cured to form networks with tailored cross-link densities and properties. google.com

Synthesis of Advanced Organic Frameworks

While direct examples of N,N-Diglycidylaniline in the synthesis of crystalline Covalent Organic Frameworks (COFs) are emerging, its structure is highly suitable for such applications. COFs are built from organic linkers that form strong covalent bonds in a pre-designed, porous network. numberanalytics.com The two reactive epoxy groups of DGA can undergo ring-opening reactions with multifunctional amine or phenol (B47542) linkers to form the stable ether or amino-alcohol linkages that define a framework.

A closely related tetrafunctional compound, 4,4′-Methylenebis(N,N-diglycidylaniline) (TGDDM), is widely used to create highly cross-linked polymer networks with significant structural order. nih.govacs.org These networks, used as catalysts or in advanced composites, demonstrate the principle of using glycidylamine monomers to build robust, functional polymeric structures. researchgate.netnih.gov By leveraging the principles of reticular chemistry, DGA could be combined with geometrically defined linkers (e.g., trigonal or linear amines) under controlled conditions to synthesize novel 2D or 3D COFs with inherent functionality from the aniline (B41778) core. numberanalytics.com

New Methodologies in Medicinal Chemistry Research (Focus on Synthetic Strategies for Bioactive Scaffolds)

In medicinal chemistry, a "pharmacophore" represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. fishersci.comresearchgate.net The phenyl glycidyl amine core of DGA represents a potential starting scaffold for the synthesis of bioactive molecules. However, the high reactivity of the epoxide rings, which makes them prone to react with biological nucleophiles, can lead to toxicity and may be unfavorable for direct inclusion in a final drug molecule. nih.govnih.gov

Therefore, modern synthetic strategies focus on using the glycidyl groups as versatile chemical handles for creating libraries of more stable derivatives. The nucleophilic ring-opening of epoxides is considered a "click-like" reaction due to its efficiency, high yield, and selectivity, making it suitable for high-throughput synthesis. smolecule.com By reacting DGA with a diverse set of nucleophiles (amines, thiols, alcohols), a large library of compounds can be generated rapidly for biological screening. This approach allows for the exploration of the chemical space around the phenyl-amine core to identify new bioactive compounds. smolecule.com

Furthermore, related epoxy compounds are used as crosslinking agents in the production of biocompatible materials, such as hydrogels and scaffolds for tissue engineering and drug delivery systems. kisti.re.kr This highlights the potential for DGA derivatives to be used in the creation of structured biomaterials that can support cell growth or provide controlled release of therapeutic agents.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages for epoxy-amine transformations. The polymerization is highly exothermic, and flow reactors provide superior heat transfer and temperature control compared to batch reactors, enhancing safety and preventing thermal runaways. This precise control can also lead to more uniform polymer structures and predictable properties. The scalability of flow processes facilitates a smoother transition from laboratory research to industrial production.

From a sustainability perspective, there is a strong industrial trend toward developing greener chemicals and technologies. A key component in the synthesis of DGA is epichlorohydrin, which can now be produced from bio-based glycerol, a byproduct of biodiesel production. Additionally, research is focused on synthesizing amine curing agents from renewable sources, such as lignin-derived vanillin (B372448) and guaiacol. By combining bio-based monomers and hardeners with energy-efficient flow chemistry processes, the environmental footprint of producing and using DGA-based materials can be significantly reduced, aligning with the principles of green chemistry.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-Oxiranemethanamine,3-phenyl- with high purity?

Answer:

Synthesis of 2-Oxiranemethanamine,3-phenyl- typically involves epoxidation of precursor alkenes or nucleophilic ring-opening of substituted oxiranes. Key parameters include:

- Temperature control (e.g., 0–25°C for epoxidation to avoid side reactions) .

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials or byproducts .

Validation via thin-layer chromatography (TLC) and NMR spectroscopy ensures purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing 2-Oxiranemethanamine,3-phenyl- and its derivatives?

Answer:

- Structural confirmation :

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) quantifies impurities (<2%) .

Basic: How does the stability of 2-Oxiranemethanamine,3-phenyl- vary under different storage conditions?

Answer:

- Thermal stability : Decomposes above 80°C, forming secondary amines via ring-opening .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxirane ring .

Advanced: What mechanisms underlie the genotoxic effects of 2-Oxiranemethanamine,3-phenyl- in mammalian cells?

Answer:

In vitro studies (e.g., CHO-K1 and DT40 cells) demonstrate:

- DNA damage : Formation of γH2AX foci (marker of double-strand breaks) at 24 h exposure (IC50 = 50 µM) .

- Clastogenicity : Micronucleus induction (2.5-fold increase vs. control) via interference with mitotic spindle assembly .

- Reactive intermediates : Epoxide ring-opening generates electrophilic species that alkylate DNA bases (e.g., guanine N7) .

Methodological note : Combine comet assays for DNA damage quantification and flow cytometry for cell cycle arrest analysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of less toxic 2-Oxiranemethanamine derivatives?

Answer:

- Substituent effects :

- In silico tools :

Advanced: How to resolve contradictions in cytotoxicity data across different cell lines?

Answer:

Discrepancies (e.g., higher toxicity in REV3−/− vs. KU70−/−/RAD54−/− cells) arise from:

- DNA repair capacity : REV3−/− cells lack translesion synthesis, amplifying sensitivity to DNA adducts .

- Metabolic activation : Liver S9 fraction may convert 2-Oxiranemethanamine,3-phenyl- to more reactive metabolites .

Experimental design : - Include isogenic cell pairs (wild-type vs. repair-deficient) .

- Use metabolomic profiling (LC-MS) to track intracellular metabolite formation .

Advanced: What predictive models are available for assessing the environmental fate of 2-Oxiranemethanamine,3-phenyl-?

Answer:

- Quantitative structure-property relationship (QSPR) models : Predict biodegradation half-life (e.g., EPI Suite™ estimates t1/2 = 14 days in water) .

- Ecotoxicity :

Regulatory: How do genotoxicity findings impact the regulatory status of 2-Oxiranemethanamine,3-phenyl-?

Answer:

Under EPA TSCA §721 , significant new use rules (SNURs) require reporting for industrial applications due to:

- Mutagenicity : Positive Ames test (TA100 strain, +S9) .

- Reproductive toxicity : Developmental defects in zebrafish embryos (LC50 = 10 µM) .

Compliance : Submit toxicology data packages including in vitro and in vivo genotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.